4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
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Description
4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the E. coli peptide deformylase (PDF) . This enzyme plays a crucial role in the bacterial protein synthesis process, making it a potential target for antibacterial agents .
Mode of Action
The compound acts as an inhibitor of the E. coli peptide deformylase (PDF) . It binds to the active site of the enzyme, preventing it from carrying out its function in the protein synthesis process .
Biochemical Pathways
The inhibition of the E. coli peptide deformylase (PDF) disrupts the protein synthesis in bacteria . This leads to the inhibition of bacterial growth, thereby exerting an antibacterial effect .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the function of the E. coli peptide deformylase (PDF), the compound disrupts protein synthesis in bacteria, leading to their inability to grow and proliferate .
Properties
IUPAC Name |
tert-butyl 4-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-25(20,22)23/h4-7,14,18H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJLCKTDWKSMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=CC=CC=C3NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.